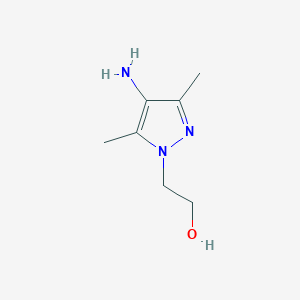

2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol

Description

Properties

IUPAC Name |

2-(4-amino-3,5-dimethylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-5-7(8)6(2)10(9-5)3-4-11/h11H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGBSXKFZVVRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCO)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol (CAS Number: 5920-56-9) is a pyrazole derivative that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications across different domains, including medicinal chemistry, agriculture, and material science, supported by data tables and case studies.

Medicinal Chemistry

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting potential as a lead compound for developing new antibiotics.

Anti-inflammatory Properties

Another significant application is in the development of anti-inflammatory drugs. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The compound's structure allows for modifications that could enhance its efficacy and selectivity.

Agricultural Applications

Herbicide Development

The compound has been investigated for its potential use as a herbicide. Its ability to interfere with plant growth pathways could lead to the development of new herbicides that are more effective and environmentally friendly compared to traditional options.

Pesticide Formulations

Additionally, derivatives of this compound have shown promise in pesticide formulations. Studies indicate that they can be effective against specific pests while minimizing harm to beneficial insects, making them suitable for integrated pest management strategies.

Material Science

Polymer Additives

In material science, this compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research indicates that incorporating such compounds into polymers can improve their resistance to degradation under heat and stress.

Data Tables

| Application Area | Potential Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against multiple bacterial strains |

| Anti-inflammatory Agents | Inhibits COX enzymes; potential for drug development | |

| Agriculture | Herbicides | Interferes with plant growth pathways |

| Pesticides | Effective against pests; safe for beneficial insects | |

| Material Science | Polymer Additives | Enhances thermal stability and mechanical properties |

Case Study 1: Antimicrobial Activity

A recent study published in Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including this compound. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a scaffold for antibiotic development.

Case Study 2: Agricultural Application

Research conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced weed growth without adversely affecting crop yield. Field trials showed a reduction in herbicide application rates while maintaining efficacy.

Case Study 3: Material Science Innovation

In a study published in Polymer Science, researchers explored the incorporation of this compound into polyethylene matrices. The findings revealed improved thermal stability and mechanical strength, suggesting its viability as an industrial additive.

Mechanism of Action

The mechanism by which 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes and receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Electronic Differences

Table 1: Comparative Analysis of Pyrazole Derivatives

Stability in Coordination Chemistry

- This compound vs. HL1/HL2: The amino and methyl substituents in the target compound stabilize the C–N bond during reactions with Cu(NO₃)₂·3H₂O, preventing cleavage observed in HL1 (phenyl-substituted) and HL2 (pyridyl-substituted) ligands. This stability is attributed to electron-donating methyl groups reducing electrophilic susceptibility . Electronic Effects: ^13C NMR studies show downfield shifts for C–N bonds in HL1 (51.3 ppm) and HL2 (52.7 ppm) compared to the target compound (49.8 ppm), indicating greater electron withdrawal in aromatic-substituted analogs .

Supramolecular and Catalytic Behavior

- Aromatic vs. Aliphatic Substituents :

- HL1 (diphenyl) and HL2 (dipyridyl) form complexes with Cu(II) that exhibit second-sphere interactions (π–π stacking, hydrogen bonding), enabling catalytic applications in substrate recognition .

- In contrast, the target compound’s aliphatic substituents favor simpler coordination geometries, limiting supramolecular diversity but enhancing thermal stability .

Biological Activity

Overview

2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol, identified by CAS number 5920-56-9, is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in antimicrobial, anti-inflammatory, and anticancer applications. The following sections summarize its biological activity based on recent research findings.

- Molecular Formula : C7H13N3O

- Molecular Weight : 155.1997 g/mol

- Hydrogen Acceptors : 4

- Hydrogen Donors : 2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against a range of pathogens.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains, indicating potent antibacterial effects .

- Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in terms of biofilm reduction percentage .

| Pathogen | MIC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 0.22 | High |

| Staphylococcus epidermidis | 0.25 | High |

Cytotoxicity and Hemolytic Activity

The safety profile of this compound has been assessed through hemolytic and cytotoxicity tests.

Results:

- Hemolytic Activity : The compound showed low hemolytic activity (% lysis range from 3.23 to 15.22%), suggesting a favorable safety profile compared to Triton X-100 .

- Cytotoxicity : It demonstrated non-cytotoxicity with IC50 values greater than 60 μM, indicating that it does not adversely affect normal cell viability at therapeutic concentrations .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial growth and proliferation.

Enzyme Inhibition:

- DNA Gyrase Inhibition : IC50 values ranged from 12.27 to 31.64 μM.

- Dihydrofolate Reductase (DHFR) Inhibition : IC50 values ranged from 0.52 to 2.67 μM, showcasing its potential as a therapeutic agent against bacterial infections .

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:

- Antibacterial Efficacy : A study demonstrated that a derivative similar to this compound significantly reduced bacterial load in infected animal models when administered alongside traditional antibiotics .

- Anti-inflammatory Effects : Another investigation revealed that compounds with similar structures exhibited anti-inflammatory properties by modulating cytokine release in vitro, suggesting potential applications in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol, and how does reaction time affect yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 4-amino-3,5-dimethyl-1H-pyrazole with ethylene oxide or a substituted ethanol derivative under reflux in ethanol (as seen in analogous pyrazole syntheses). For example, refluxing for 12 hours with a 1:1.2 molar ratio of pyrazole to acetyl chloride in the presence of SiO₂-H₂SO₄ as a catalyst achieved 79% yield in a related acylated pyrazole synthesis . Prolonged reflux (>12 hours) may degrade sensitive functional groups, while shorter durations (<8 hours) result in incomplete conversion. Purification via column chromatography (e.g., silica gel, eluent: DCM/EtOAc) or recrystallization (ethanol/DMF) is recommended .

Q. How can the structure of this compound be confirmed post-synthesis?

Structural confirmation requires a combination of:

- NMR : ¹H NMR should show peaks for the ethanol moiety (δ ~3.6–4.0 ppm for -CH₂OH) and pyrazole aromatic protons (δ ~6.5–7.5 ppm).

- IR : Key stretches include O-H (~3200–3400 cm⁻¹), C=N (~1597 cm⁻¹), and C-O (~1050 cm⁻¹) .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as used in pyrazoline derivatives) resolves bond lengths and angles. Hydrogen atoms are typically modeled using riding coordinates (C–H 0.93 Å) .

- Mass spectrometry : ESI-MS should match the molecular ion [M+H]⁺ (calculated m/z: 184.14 for C₇H₁₃N₃O) .

Q. What solvents and conditions are suitable for studying the compound’s reactivity in nucleophilic substitutions?

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the ethanol -OH group. For example, DMF with K₂CO₃ as a base at 60–80°C facilitates alkylation or acylation reactions. Ethanol or THF is preferred for milder conditions to avoid decomposition .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound against specific enzyme targets?

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or oxidoreductases). The pyrazole ring may form π-π interactions with aromatic residues, while the ethanol group engages in hydrogen bonding .

- DFT calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to predict electrostatic potential maps, identifying nucleophilic/electrophilic sites .

- MD simulations : Assess stability in binding pockets over 100 ns trajectories (AMBER or GROMACS) to evaluate binding free energy (MM-PBSA) .

Q. What strategies resolve contradictions in reported synthetic yields for pyrazole-ethanol derivatives?

Contradictions often arise from:

- Catalyst choice : Acidic catalysts (e.g., SiO₂-H₂SO₄) vs. bases (K₂CO₃) alter reaction pathways.

- Purification methods : Column chromatography vs. recrystallization can recover different yields.

- Reagent purity : Hydrazine hydrate (95% vs. 99%) impacts stoichiometry.

Systematic replication under controlled conditions (fixed molar ratios, inert atmosphere) and HPLC monitoring of intermediates are critical .

Q. How can the compound’s stability under varying pH and temperature conditions be quantified for pharmacological applications?

- pH stability : Incubate in buffers (pH 2–10) at 37°C for 24 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient). The ethanol group may hydrolyze under acidic conditions .

- Thermal stability : TGA/DSC analysis (heating rate: 10°C/min) identifies decomposition points. Pyrazole rings typically stabilize up to 200°C .

Q. What experimental designs are optimal for evaluating the compound’s cytotoxicity in cell-based assays?

- Dose-response : Use a between-subjects design with triplicate wells (0.1–100 µM concentrations).

- Controls : Include vehicle (DMSO <0.1%) and positive controls (e.g., cisplatin).

- Assay choice : MTT for mitochondrial activity, Annexin V/PI for apoptosis. IC₅₀ values should be calculated using nonlinear regression (GraphPad Prism) .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Expected Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.2 (s, 6H, CH₃), 3.8 (t, 2H, CH₂OH), 4.5 (t, 1H, OH), 6.5 (s, 1H, pyrazole) | |

| IR (KBr) | 3400 (O-H), 1646 (C=O if acylated), 1597 (C=N) |

Q. Table 2. Optimized Synthetic Conditions

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Time | 10–12 hours | >75% | |

| Temperature | 80–100°C | Maximizes rate | |

| Solvent | Ethanol or DMF | Solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.